molecular formula C13H11BrN2O2 B4237114 (4-bromobenzyl)(3-nitrophenyl)amine

(4-bromobenzyl)(3-nitrophenyl)amine

Cat. No. B4237114
M. Wt: 307.14 g/mol
InChI Key: FDHZGLKATWTLDU-UHFFFAOYSA-N
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Description

(4-bromobenzyl)(3-nitrophenyl)amine, also known as BBPNA, is a chemical compound that has been used in scientific research for its unique properties. BBPNA is a member of the benzylamine family and has been shown to have potential applications in medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

(4-bromobenzyl)(3-nitrophenyl)amine works by binding to the active site of MAO and preventing it from breaking down neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a positive effect on mood, cognition, and behavior.
Biochemical and Physiological Effects:
(4-bromobenzyl)(3-nitrophenyl)amine has been shown to have a number of biochemical and physiological effects, including increased levels of dopamine, serotonin, and norepinephrine in the brain. This can lead to improvements in mood, cognitive function, and behavior. (4-bromobenzyl)(3-nitrophenyl)amine has also been shown to have antioxidant properties, which may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4-bromobenzyl)(3-nitrophenyl)amine in lab experiments is its selectivity for MAO, which allows for more precise targeting of neurotransmitter metabolism. However, (4-bromobenzyl)(3-nitrophenyl)amine also has limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research involving (4-bromobenzyl)(3-nitrophenyl)amine. One area of interest is the development of more potent and selective MAO inhibitors based on the structure of (4-bromobenzyl)(3-nitrophenyl)amine. Another area of interest is the investigation of (4-bromobenzyl)(3-nitrophenyl)amine's potential as an antioxidant and its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, (4-bromobenzyl)(3-nitrophenyl)amine's potential as a tool for studying neurotransmitter metabolism and its role in neurological disorders is an area of ongoing research.

Scientific Research Applications

(4-bromobenzyl)(3-nitrophenyl)amine has been used in scientific research for its ability to selectively inhibit monoamine oxidase (MAO), an enzyme that plays a critical role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. This inhibition has potential applications in the treatment of neurological disorders such as depression, anxiety, and Parkinson's disease.

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-3-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c14-11-6-4-10(5-7-11)9-15-12-2-1-3-13(8-12)16(17)18/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHZGLKATWTLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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